Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a chloropyrimidine moiety, and a diazabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the diazabicyclo[32
Formation of Diazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Introduction of Chloropyrimidine Group: This step typically involves a nucleophilic substitution reaction where a suitable pyrimidine derivative is reacted with a chlorinating agent.
Attachment of tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient and scalable synthesis, as well as the development of greener and more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the chloropyrimidine moiety to a different derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chloropyrimidine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
tert-Butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(1R,5S)-3-(2-fluoropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl(1R,5S)-3-(2-bromopyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The uniqueness of tert-butyl(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[32Compared to similar compounds, the presence of the chloropyrimidine group may offer unique binding properties and reactivity patterns .
Properties
Molecular Formula |
C15H21ClN4O2 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-10-4-5-11(20)9-19(8-10)12-6-7-17-13(16)18-12/h6-7,10-11H,4-5,8-9H2,1-3H3/t10-,11+ |
InChI Key |
OECIBZZKIXVOKZ-PHIMTYICSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC=C3)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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